4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride
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Overview
Description
4,4-Difluoro-8-oxa-2-azaspiro[45]decane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-oxa-azaspiro derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced spirocyclic compounds .
Scientific Research Applications
4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancerous tissues . The compound’s unique structure allows it to fit into the enzyme’s active site effectively, blocking substrate access and subsequent enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
8,8-difluoro-2-azaspiro[4.5]decan-3-one:
2-oxa-8-azaspiro[4.5]decane hydrochloride: Similar spirocyclic structure but with different substituents, leading to varied chemical behavior and uses.
Uniqueness
4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its difluoro substitution, which enhances its stability and reactivity. This makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors and other therapeutic agents .
Properties
CAS No. |
1785203-38-4 |
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Molecular Formula |
C8H14ClF2NO |
Molecular Weight |
213.65 g/mol |
IUPAC Name |
4,4-difluoro-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)6-11-5-7(8)1-3-12-4-2-7;/h11H,1-6H2;1H |
InChI Key |
JQMNLDPFSSAMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNCC2(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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